molecular formula C9H5ClN2 B12279566 7-chloro-1H-indole-5-carbonitrile

7-chloro-1H-indole-5-carbonitrile

Cat. No.: B12279566
M. Wt: 176.60 g/mol
InChI Key: IXYVPOIXYSXJOM-UHFFFAOYSA-N
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Description

7-Chloro-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a chloro substituent at the 7th position and a cyano group at the 5th position of the indole ring makes this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .

Industrial Production Methods: Industrial production of 7-chloro-1H-indole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction setups, such as continuous flow reactors, can enhance the scalability of the synthesis process .

Mechanism of Action

The mechanism of action of 7-chloro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

  • 5-Chloro-1H-indole-3-carbonitrile
  • 7-Bromo-1H-indole-5-carbonitrile
  • 5-Fluoro-1H-indole-2-carbonitrile

Comparison: 7-Chloro-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloro and cyano groups on the indole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 7th position may enhance its electrophilic substitution reactions, while the cyano group at the 5th position can affect its nucleophilic substitution reactions .

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

7-chloro-1H-indole-5-carbonitrile

InChI

InChI=1S/C9H5ClN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H

InChI Key

IXYVPOIXYSXJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C#N)Cl

Origin of Product

United States

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